molecular formula C7H14N2O2S<br>C7H14N2O2S<br>CH3SC(CH3)2CH=NOCONHCH3 B1662136 Aldicarb CAS No. 116-06-3

Aldicarb

Cat. No.: B1662136
CAS No.: 116-06-3
M. Wt: 190.27 g/mol
InChI Key: QGLZXHRNAYXIBU-UITAMQMPSA-N
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Description

Aldicarb is a carbamate insecticide that is widely used in agriculture. It is the active substance in the pesticide Temik and is effective against a variety of pests including thrips, aphids, spider mites, lygus, fleahoppers, and leafminers. This compound is primarily used as a nematicide . It is a potent cholinesterase inhibitor, which prevents the breakdown of acetylcholine in the synapse .

Mechanism of Action

Target of Action

Aldicarb, a carbamate insecticide, primarily targets the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

This compound acts as a cholinesterase inhibitor , preventing the breakdown of acetylcholine in the synapse . Its structure is similar to that of acetylcholine, which enhances its binding to acetylcholinesterase . This leads to an accumulation of acetylcholine at the synaptic cleft, causing overstimulation of cholinergic pathways .

Biochemical Pathways

The primary biochemical effect of this compound and its metabolites is the inhibition of acetylcholinesterase, leading to a rapid accumulation of acetylcholine at the synaptic cleft . This overstimulation of cholinergic pathways results in central and peripheral toxicities .

Pharmacokinetics

This compound is readily absorbed through all exposure routes. It is quickly converted into this compound sulfoxide and then slowly oxidized to this compound sulfone in small amounts . This compound and its metabolites are transported to various tissues without signs of accumulation . In lactating animals, several this compound metabolites have been found in milk .

Result of Action

The accumulation of acetylcholine due to the inhibition of acetylcholinesterase by this compound leads to overstimulation of cholinergic pathways. This results in symptoms of cholinergic crisis such as nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting. These symptoms can eventually develop into tremors, convulsions, and death .

Action Environment

This compound is highly soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . Its high water solubility and formulation as granules for incorporation beneath the soil allow it to disperse through the soil with soil moisture . Its high level of solubility restricts its use in certain areas where the water table is close to the surface .

Biochemical Analysis

Biochemical Properties

Aldicarb is a fast-acting cholinesterase inhibitor, causing rapid accumulation of acetylcholine at the synaptic cleft . The structure of this compound is similar to that of acetylcholine, which improves its binding to acetylcholinesterase in the body .

Cellular Effects

This compound has been shown to have an impact on the immune system. In a study, it was found that this compound exposure did not result in adverse effects on the immune system of mice .

Molecular Mechanism

This compound is a cholinesterase inhibitor which prevents the breakdown of acetylcholine in the synapse . This leads to an accumulation of acetylcholine, causing overstimulation of muscles and glands, which can be fatal in high doses .

Temporal Effects in Laboratory Settings

This compound has been shown to have a high degree of persistence and a low potential for biodegradability . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on rats, it was found that this compound had an impact on cholinesterase activity, with the effects changing over time and with different dosages .

Metabolic Pathways

The basic metabolic pathway for this compound is the same in all species studied, including plants and a variety of vertebrates and invertebrates . This compound is rapidly oxidized to sulfoxide and sulfone .

Transport and Distribution

This compound is very soluble in water and highly mobile in soil . It moves with water from the application site into the soil at a constant concentration . In the soil, the chemicals react and also adsorb onto soil particles .

Subcellular Localization

While there is limited information available on the subcellular localization of this compound, studies on the Caenorhabditis elegans homolog of the M1/M3/M5 family of muscarinic acetylcholine receptors, GAR-3, have shown that these receptors localize to cell bodies where they are enriched at extrasynaptic regions

Preparation Methods

Aldicarb is synthesized through a multi-step process. The synthesis begins with the reaction of 2-methyl-2-(methylthio)propanal with hydroxylamine to form the oxime. This intermediate is then reacted with methyl isocyanate to produce this compound . Industrial production of this compound involves similar steps but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Properties

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/

CAS No.

116-06-3

Molecular Formula

C7H14N2O2S
C7H14N2O2S
CH3SC(CH3)2CH=NOCONHCH3

Molecular Weight

190.27 g/mol

IUPAC Name

[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate

InChI

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-

InChI Key

QGLZXHRNAYXIBU-UITAMQMPSA-N

Isomeric SMILES

CC(C)(/C=N\OC(=O)NC)SC

impurities

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3

SMILES

CC(C)(C=NOC(=O)NC)SC

Canonical SMILES

CC(C)(C=NOC(=O)NC)SC

Appearance

Assay:≥98%A crystalline solid

boiling_point

Decomposes (NTP, 1992)
decomposes

Color/Form

Crystals from isopropyl ether

density

1.195 at 77 °F (EPA, 1998) - Denser than water;  will sink
Specific gravity: 1.1950 at 25 °C
1.195

melting_point

210 to 214 °F (EPA, 1998)
99-100 °C
100 °C
210-214 °F

116-06-3

physical_description

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998)
White crystals with a slightly sulfurous odor;  [CAMEO]
COLOURLESS CRYSTALS.
White crystals with a slightly sulfurous odor. Commercial formulations are granular.

Pictograms

Acute Toxic; Environmental Hazard

shelf_life

Aldicarb is stable under normal storage conditions and in acidic media but decomposes rapidly in alkaline media and at temperatures above 100 °C.
Analysis ... indicated that this material had not changed under storage conditions for approx 4 years.
Stable in neutral, acidic, & weakly alkaline media.

solubility

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992)
Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone
Aldicarb solubilities (expressed as %) at various temperatures.
Table: Percent Solubility [Table#3193]
350 g/kg, acetone;  300 g/kg, dichloromethane;  150 g/kg, benzene;  150 g/kg, xylene;  all at 25 °C
In water, 4,930 mg/L at 20 °C
Practically insoluble in hexane
Solubility in water, g/100ml at 25 °C: 0.6

Synonyms

Aldicarb
ENT 27,093
ENT-27,093
ENT27,093
Temik
UC 21,149
UC 21149
UC-21,149
UC-21149
UC21,149
UC21149

vapor_pressure

Less than 0.5 at 68F (EPA, 1998)
0.0000347 [mmHg]
2.9X10-5 mm Hg at 20 °C
Vapor pressure, Pa at 25 °C: 0.01
<0.5 mmHg

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This invention relates to a process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime (aldoxycarb) as an agueous wet cake by reacting 2-methyl-2-(methylthio) propionaldehyde oxime (aldicarb oxime) with methyl isocyanate in an aqueous medium to give 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime (aldicarb) which is then oxidized in an agueous medium to give 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime. This invention also relates to an agueous wet cake composition containing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime.
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Synthesis routes and methods II

Procedure details

A process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime which comprises (i) reacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime and (ii) reacting 2-methyl-2-(methylthio) propionaldehyde 0-(methylcarbamoyl) oxime with a mixture of hydrogen peroxide and a carboxylic acid in the presence of a substantially aqueous medium and a catalytically effective amount of a mineral or organic sulfonic acid for a period sufficient to form 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime.
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Synthesis routes and methods III

Procedure details

The process of this invention can be carried out by contacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime which is reacted with a mixture of hydrogen peroxide and a carboxylic acid in the presence of an agueous medium and a catalyst, i.e., mineral or organic sulfonic acid, to give 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime as a solid in an agueous slurry which is then filtered to give a water-wet cake.
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Synthesis routes and methods IV

Procedure details

The carbamoylation step of the process of this invention can be conducted by mixing 2-methyl-2-(methylthio) propionaldehyde oxime with water at a preferred temperature of from about 0° C. to about 30° C. after which a catalyst is optionally added to the mixture. While maintaining the reaction temperature between about 0° C. and 30° C., methyl isocyanate is added with vigorous stirring over a sufficient period of time to provide for substantially complete conversion of 2-methyl-2-(methylthio) propionaldehyde oxime to 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime. The carbamoylation step of the process of this invention can provide 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime on a yield basis in excess of 90 percent based on the weight of 2-methyl-2-(methylthio) propionaldehyde oxime.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aldicarb
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Aldicarb
Reactant of Route 3
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Aldicarb

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